Thamnosmonin

Description

Structure

3D Structure

Properties

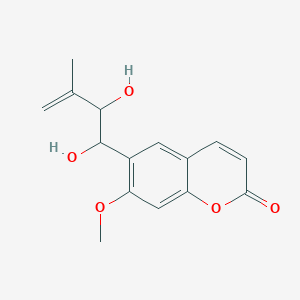

IUPAC Name |

6-(1,2-dihydroxy-3-methylbut-3-enyl)-7-methoxychromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O5/c1-8(2)14(17)15(18)10-6-9-4-5-13(16)20-11(9)7-12(10)19-3/h4-7,14-15,17-18H,1H2,2-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMZIJDMODGMWOR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(C(C1=C(C=C2C(=C1)C=CC(=O)O2)OC)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40975521 |

Source

|

| Record name | 6-(1,2-Dihydroxy-3-methylbut-3-en-1-yl)-7-methoxy-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40975521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60094-90-8 |

Source

|

| Record name | Thamnosmonin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060094908 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thamnosmonin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=284685 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-(1,2-Dihydroxy-3-methylbut-3-en-1-yl)-7-methoxy-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40975521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Structure of Thamnosmonin

Abstract

Thamnosmonin is a naturally occurring coumarin that has garnered interest within the scientific community for its distinct chemical architecture and potential biological activities. This technical guide provides a comprehensive examination of the chemical structure of Thamnosmonin, intended for researchers, scientists, and professionals in the field of drug development. The document elucidates the core molecular framework, stereochemistry, and the key functional groups that define its properties. We will delve into the spectroscopic data that underpins its structural confirmation, outline the methodologies for its isolation, and discuss its known biological context. This guide is structured to serve as a foundational resource, fostering a deeper understanding of Thamnosmonin's chemical nature and paving the way for future research and application.

Introduction: The Significance of Coumarins in Natural Product Chemistry

Coumarins are a prominent class of benzopyrone secondary metabolites found extensively throughout the plant kingdom. Their diverse pharmacological properties, including anti-inflammatory, antioxidant, and antimicrobial activities, make them a subject of intense research. Thamnosmonin, a specific member of this family, presents a unique structural configuration that distinguishes it from more common coumarins. First isolated from plants of the Thamnosma genus, its structure offers a compelling scaffold for medicinal chemistry and drug discovery efforts. Understanding the precise arrangement of its atoms and functional groups is paramount to unlocking its full therapeutic potential.

Core Chemical Structure and Nomenclature

Thamnosmonin is characterized by a coumarin nucleus, which is a benzopyran-2-one system. This core is substituted at positions 6 and 7, contributing to its unique identity.

Molecular Identity

The fundamental properties of Thamnosmonin are summarized below, providing a clear reference for its chemical identity.

| Identifier Type | Value |

| CAS Number | 60094-90-8[1][2] |

| Molecular Formula | C₁₅H₁₆O₅[1][2][3] |

| Molecular Weight | 276.28 g/mol [1][2] |

| IUPAC Name | 6-(1,2-dihydroxy-3-methylbut-3-enyl)-7-methoxychromen-2-one[1] |

The International Union of Pure and Applied Chemistry (IUPAC) name provides a systematic and unambiguous description of the molecule's connectivity.[4] This nomenclature indicates a chromen-2-one (coumarin) core. At position 7, there is a methoxy (-OCH₃) group. The more complex substituent is located at position 6: a 1,2-dihydroxy-3-methylbut-3-enyl side chain.

Structural Diagram and Key Functional Groups

The two-dimensional structure of Thamnosmonin reveals several key functional groups that dictate its chemical reactivity and potential for biological interactions.

Caption: 2D Chemical Structure of Thamnosmonin.

-

Coumarin Core: The planar, aromatic benzopyran-2-one system is the foundational scaffold of the molecule.

-

7-Methoxy Group: This electron-donating group can influence the electronic properties of the aromatic system and may play a role in receptor binding.

-

Diol Side Chain: The aliphatic side chain at the C-6 position contains two hydroxyl groups (a diol) and a terminal double bond. The stereochemistry of these hydroxyl groups is a critical aspect of its three-dimensional structure.

Elucidation of the Structure: A Spectroscopic Approach

The definitive structure of Thamnosmonin was elucidated through a combination of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[5] These methods provide detailed information about the carbon-hydrogen framework and the overall molecular weight and fragmentation patterns.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula. For Thamnosmonin, HRMS would yield a precise mass measurement consistent with the formula C₁₅H₁₆O₅, corroborating the elemental composition. Fragmentation patterns observed in MS/MS experiments would further help to identify the coumarin core and the side chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed insight into the connectivity and spatial arrangement of atoms.[6] While specific spectral data for Thamnosmonin is not widely published in publicly accessible databases, a theoretical analysis based on its known structure allows for the prediction of key signals.

¹H NMR (Proton NMR):

-

Aromatic Protons: The protons on the coumarin nucleus would appear in the aromatic region (typically 6.5-8.0 ppm).[7] The specific coupling patterns would confirm their positions on the benzene ring.

-

Methoxy Protons: A characteristic singlet peak would be expected around 3.8-4.0 ppm, corresponding to the three protons of the -OCH₃ group.

-

Side Chain Protons: The protons on the butenyl side chain would exhibit complex signals. The protons attached to the carbons bearing hydroxyl groups would appear in the 3.5-4.5 ppm range. The vinyl protons of the double bond would be found further downfield, and the methyl group protons would appear as a singlet in the upfield region.

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum would show 15 distinct signals, corresponding to the 15 carbon atoms in the molecule. Key expected chemical shifts include:

-

Carbonyl Carbon: The C=O carbon of the pyrone ring would be the most downfield signal, typically >160 ppm.

-

Aromatic and Olefinic Carbons: Carbons of the benzene ring and the double bond would resonate in the 100-150 ppm range.

-

Methoxy Carbon: The carbon of the -OCH₃ group would appear around 55-60 ppm.

-

Aliphatic Carbons: The carbons in the side chain bearing hydroxyl groups would be found in the 60-80 ppm range.

Caption: Experimental workflow for isolation and structural elucidation.

Isolation and Natural Occurrence

Thamnosmonin is a natural product that has been isolated from various plant species.

Natural Sources

This compound has been identified in plants from the Rutaceae family. Notable sources include:

-

Thamnosma montana (Turpentine Broom)[8]

-

Thamnosma africana [9]

-

Citrus sinensis (Sweet Orange), specifically from the roots[5]

-

Micromelum falcatum [5]

The presence of Thamnosmonin in these species highlights its role within the chemical defense or signaling pathways of these plants.

General Isolation Protocol

The isolation of Thamnosmonin from plant material typically follows a standard natural product chemistry workflow.[10]

-

Extraction: Dried and powdered plant material (e.g., aerial parts, roots) is subjected to extraction with organic solvents of increasing polarity, such as hexane, ethyl acetate, and methanol. Thamnosmonin is typically found in the moderately polar extracts (e.g., ethyl acetate).[5][9]

-

Fractionation: The crude extract is then fractionated using column chromatography, often with a silica gel stationary phase. Elution with a gradient of solvents separates the complex mixture into simpler fractions.

-

Purification: Fractions containing Thamnosmonin, identified by thin-layer chromatography (TLC), are further purified. This often requires repeated chromatographic steps, including preparative high-performance liquid chromatography (HPLC), to yield the pure compound.[5]

-

Characterization: The purified compound's identity is confirmed using the spectroscopic methods detailed in the previous section.

Biological Activity and Potential Applications

While research is ongoing, preliminary studies and the known activities of related coumarins suggest several potential biological roles for Thamnosmonin. It is primarily utilized in research settings to investigate its biological effects.[3]

-

Anti-inflammatory and Antioxidant Effects: Many coumarins exhibit potent anti-inflammatory and antioxidant properties.[3] Thamnosmonin is studied for its potential to inhibit enzymes involved in inflammatory pathways and to scavenge free radicals, making it a compound of interest for conditions related to chronic inflammation and oxidative stress.[3][11]

-

Antimicrobial Activity: The compound is also explored for potential antimicrobial applications against certain pathogenic bacteria and fungi.[3][12]

-

P-glycoprotein Inhibition: In studies on compounds isolated from Citrus sinensis, some coumarins and acridones were found to inhibit P-glycoprotein-mediated drug efflux, a mechanism associated with multidrug resistance in cancer cells.[5] While Thamnosmonin itself was not highlighted as the primary active agent in that specific study, its structural similarity to active compounds warrants further investigation in this area.

The diverse biological activities of natural products like Thamnosmonin underscore their importance as lead compounds in drug discovery and development.[13][14]

Conclusion and Future Directions

Thamnosmonin is a structurally distinct natural coumarin with a well-defined chemical architecture. Its core benzopyran-2-one structure is uniquely functionalized with a 7-methoxy group and a C-6 diol-containing side chain. The elucidation of this structure has been made possible through advanced spectroscopic techniques, and its isolation from various plant sources has been successfully established.

For researchers and drug development professionals, Thamnosmonin represents an intriguing scaffold. Future research should focus on:

-

Total Synthesis: Developing a robust synthetic route to Thamnosmonin would enable the production of larger quantities for extensive biological testing and the creation of novel analogs.

-

Stereochemical Determination: A definitive assignment of the absolute stereochemistry of the chiral centers in the side chain is crucial for understanding its interaction with biological targets.

-

Mechanism of Action Studies: In-depth biological assays are needed to elucidate the specific molecular targets and signaling pathways through which Thamnosmonin exerts its anti-inflammatory, antioxidant, or other potential therapeutic effects.

This guide provides the foundational chemical knowledge necessary to appreciate the complexity and potential of Thamnosmonin, encouraging its further exploration in the scientific community.

References

- Vulcanchem. (n.d.). Thamnosmonin - 60094-90-8.

- BioCrick. (n.d.). Thamnosmonin | CAS:60094-90-8.

- MySkinRecipes. (n.d.). Thamnosmonin.

- Mafokane, P. (n.d.). The compounds and biological activity of Thamnosma africana.

- ChemFaces. (n.d.). Thamnosmonin | CAS:60094-90-8.

- Chang, P. T., Cordell, G. A., Aynilian, G. H., Fong, H. H., & Farnsworth, N. R. (1976). Alkaloids and coumarins of Thamnosma montana. Lloydia, 39(2-3), 134–140.

- Uddin, G., Rauf, A., Siddiqui, B. S., Muhammad, N., Khan, A., & Shah, S. U. A. (2014). Isolation, Characterization, Crystal Structure Elucidation, and Anticancer Study of Dimethyl Cardamonin, Isolated from Syzygium campanulatum Korth. BioMed Research International, 2014, 273804.

- Gutierrez-Orozco, F., & Failla, M. L. (2013). Biological Activities and Bioavailability of Mangosteen Xanthones: A Critical Review of the Current Evidence. Nutrients, 5(8), 3163–3183.

- Wikipedia. (n.d.). IUPAC nomenclature of organic chemistry.

- Reich, H. (n.d.). NMR Spectroscopy.

- PubMed. (n.d.). [Chemical constituents, biological activity evaluation of Rhododendron tomentosum, and mechanisms of its anti-inflammatory, antioxidant, and anti-rheumatoid arthritis activities based on network pharmacology and molecular docking technology].

- Chemistry Steps. (n.d.). NMR Chemical Shift Values Table.

- PCAARRD. (2014, November 24). Katmon's phytochemical constituents and biological activities studied.

- PubMed. (2014, March 19). Comparison of the biological activity of two different isolates from mangosteen.

Sources

- 1. Thamnosmonin (60094-90-8) for sale [vulcanchem.com]

- 2. Thamnosmonin | CAS:60094-90-8 | Coumarins | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. Thamnosmonin [myskinrecipes.com]

- 4. IUPAC nomenclature of organic chemistry - Wikipedia [en.wikipedia.org]

- 5. Thamnosmonin | CAS:60094-90-8 | Manufacturer ChemFaces [chemfaces.com]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 8. Alkaloids and coumarins of Thamnosma montana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The compounds and biological activity of Thamnosma africana | Mafokane | Suid-Afrikaanse Tydskrif vir Natuurwetenskap en Tegnologie [journals.satnt.aosis.co.za]

- 10. Isolation, Characterization, Crystal Structure Elucidation, and Anticancer Study of Dimethyl Cardamonin, Isolated from Syzygium campanulatum Korth - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Katmon’s phytochemical constituents and biological activities studied [pcaarrd.dost.gov.ph]

- 13. [Chemical constituents, biological activity evaluation of Rhododendron tomentosum, and mechanisms of its anti-inflammatory, antioxidant, and anti-rheumatoid arthritis activities based on network pharmacology and molecular docking technology] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Comparison of the biological activity of two different isolates from mangosteen - PubMed [pubmed.ncbi.nlm.nih.gov]

Whitepaper: The Discovery, Origin, and Scientific Elucidation of Thamnosmonin

Abstract: This technical guide provides an in-depth exploration of Thamnosmonin, a naturally occurring coumarin. It details the initial discovery, botanical origins, and the key analytical methodologies required for its isolation and structural characterization. This document is intended for researchers, natural product chemists, and drug development professionals interested in the scientific journey from natural source to purified, characterized compound. We will examine the causality behind the chosen experimental workflows, from solvent-based extraction to advanced chromatographic and spectrometric techniques, offering a robust framework for the investigation of novel phytochemicals.

Introduction to Thamnosmonin: A Coumarin of Interest

Thamnosmonin is a coumarin, a class of benzopyrone secondary metabolites known for their diverse biological activities. Its discovery is rooted in the systematic investigation of plant species within the family Rutaceae. The unique chemical architecture of Thamnosmonin, featuring a coumarin core with a dihydroxy-methylbutenyl side chain, marks it as a compound of significant interest for further pharmacological evaluation.

Chemical and Physical Properties

The foundational step in studying any natural product is to define its chemical identity. Thamnosmonin's molecular structure dictates its physical properties, solubility, and potential for biological interaction.

Table 1: Chemical Identifiers and Properties of Thamnosmonin

| Identifier Type | Value | Source |

| CAS Number | 60094-90-8 | [1] |

| Molecular Formula | C₁₅H₁₆O₅ | [1][2] |

| Molecular Weight | 276.28 g/mol | [1][2] |

| IUPAC Name | 6-(1,2-dihydroxy-3-methylbut-3-enyl)-7-methoxychromen-2-one | [1] |

| Boiling Point | 500.8°C at 760 mmHg | [2] |

| Density | 1.288 g/cm³ | [2] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [3] |

The presence of hydroxyl groups and a methoxy group on the benzopyrone ring, combined with the complex side chain, creates a molecule with moderate polarity, guiding the selection of solvents for extraction and chromatography.[1][3]

Discovery and Botanical Origin

The story of Thamnosmonin begins with the exploration of plant biodiversity for novel chemical entities.

First Isolation from a Natural Source

Thamnosmonin was first reported as a novel natural product following its isolation from the "turpentine broom," Thamnosma montana.[4] This discovery was part of a broader investigation into the alkaloids and coumarins of this plant species, highlighting the importance of ethnobotanical leads in natural product chemistry.[4]

Known Botanical Sources

Since its initial discovery, Thamnosmonin has been identified in several other plant species, primarily within the Rutaceae family. This distribution suggests a conserved biosynthetic pathway within this plant family.

Table 2: Confirmed Botanical Sources of Thamnosmonin

| Plant Species | Family | Part(s) of Plant | Reference |

| Thamnosma montana | Rutaceae | Aerial parts | [4] |

| Thamnosma africana | Rutaceae | Aerial parts | [5] |

| Citrus sinensis (Sweet Orange) | Rutaceae | Roots | [3] |

| Micromelum falcatum | Rutaceae | Ethyl acetate extract | [3] |

The isolation from the roots of Citrus sinensis is particularly noteworthy, as it connects this compound to a globally significant agricultural crop, opening avenues for sourcing from agricultural byproducts.[3]

Methodology: From Plant Material to Pure Compound

The isolation and characterization of a natural product like Thamnosmonin is a multi-stage process that relies on a logical progression of separation and analytical techniques. The choice of each step is dictated by the chemical properties of the target molecule and the complex matrix of the source material.

Step 1: Extraction from Botanical Matrix

Rationale: The primary goal of extraction is to efficiently transfer the target compounds from the solid plant material into a liquid solvent phase, while leaving behind insoluble cellular debris. A sequential extraction protocol using solvents of increasing polarity (e.g., hexane, ethyl acetate, dichloromethane) is a standard and effective strategy.[3][5][6] This approach fractionates the crude extract based on the solubility of its components, simplifying the subsequent purification steps. Hexane will extract non-polar compounds like lipids and some terpenoids, while ethyl acetate is effective for compounds of intermediate polarity like many coumarins, including Thamnosmonin.

Protocol: Sequential Solvent Extraction

-

Preparation: Air-dry the collected plant material (e.g., aerial parts, roots) and grind it into a coarse powder to maximize surface area for solvent penetration.

-

Initial Extraction (Non-polar): Macerate the powdered material in hexane for 24-48 hours at room temperature. Filter the mixture and collect the hexane extract. Repeat this step 2-3 times to ensure exhaustive extraction.

-

Secondary Extraction (Intermediate Polarity): Air-dry the residual plant material to remove any remaining hexane. Subsequently, macerate the material in ethyl acetate.

-

Concentration: Combine the respective solvent extracts and concentrate them under reduced pressure using a rotary evaporator to yield crude hexane and ethyl acetate extracts. Thamnosmonin is expected to be enriched in the ethyl acetate fraction.[3]

Step 2: Chromatographic Purification

Rationale: The crude extract is a complex mixture of hundreds of compounds. Chromatography is the cornerstone of purification, separating molecules based on their differential partitioning between a stationary phase and a mobile phase. A multi-modal approach, starting with low-resolution column chromatography and progressing to high-performance liquid chromatography (HPLC), is essential for achieving high purity.

Protocol: Multi-Stage Chromatography

-

Silica Gel Column Chromatography:

-

Stationary Phase: Silica gel (a polar adsorbent).

-

Mobile Phase: A gradient system of solvents, typically starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).

-

Procedure: Dissolve the crude ethyl acetate extract in a minimal amount of solvent and adsorb it onto a small amount of silica gel. Load this onto the top of a prepared silica gel column. Elute the column with the solvent gradient, collecting fractions. Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing the target compound.

-

-

Size-Exclusion Chromatography (Sephadex LH-20):

-

Rationale: This step separates compounds based on their molecular size. It is particularly effective for removing pigments and high molecular weight polymers that may co-elute with the target compound from the silica column.[3]

-

Procedure: Pool the Thamnosmonin-rich fractions from the silica column and concentrate them. Dissolve the concentrate in a suitable solvent (e.g., methanol) and apply it to a Sephadex LH-20 column. Elute with the same solvent and collect fractions.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Rationale: HPLC is the final step to achieve >98% purity. It offers high resolution and reproducibility. A reversed-phase column (e.g., C18) is typically used, where the stationary phase is non-polar, and a polar mobile phase is used for elution.

-

Procedure: Inject the purified fractions from the Sephadex column into an HPLC system. Elute with a mobile phase (e.g., a gradient of acetonitrile and water). Monitor the eluent with a UV detector and collect the peak corresponding to Thamnosmonin.

-

Caption: General workflow for the isolation and purification of Thamnosmonin.

Step 3: Structural Elucidation

Rationale: Once a pure compound is isolated, its chemical structure must be unequivocally determined. This is achieved by combining data from mass spectrometry (MS), which provides the molecular weight and formula, and nuclear magnetic resonance (NMR) spectroscopy, which reveals the carbon-hydrogen framework.

Protocol: Spectrometric and Spectroscopic Analysis

-

Mass Spectrometry (MS):

-

Technique: High-Resolution Mass Spectrometry (HR-MS), often with Electrospray Ionization (ESI).

-

Purpose: To determine the exact molecular mass with high precision. This allows for the unambiguous calculation of the molecular formula (C₁₅H₁₆O₅).[3]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Identifies the number of different types of protons, their chemical environment, and their proximity to other protons (spin-spin coupling).

-

¹³C NMR: Identifies the number of different types of carbon atoms in the molecule.

-

2D NMR (COSY, HSQC, HMBC): These advanced experiments establish correlations between protons and carbons, allowing for the definitive assembly of the molecular structure piece by piece. For example, a COSY experiment shows which protons are coupled to each other, while an HMBC experiment shows long-range correlations between protons and carbons, connecting the molecular fragments. The combination of these spectral data allows for the complete and unambiguous structural assignment of Thamnosmonin.[3]

-

Caption: The process of structural elucidation using spectrometric techniques.

Potential Biological Significance

While comprehensive biological studies on pure Thamnosmonin are still emerging, its structural class and origin provide clues to its potential activities. Coumarins as a group exhibit a wide range of pharmacological properties. Due to its natural origin, Thamnosmonin is being investigated for potential antimicrobial applications against select pathogenic bacteria and fungi.[2] Furthermore, extracts from plants containing Thamnosmonin, such as Thamnosma africana, have shown activity against Plasmodium falciparum (the malaria parasite), suggesting that their constituent compounds warrant further investigation.[5] The presence of this compound in plants with established uses in traditional medicine further supports the rationale for its continued study in drug discovery programs.

References

-

Thamnosmonin. MySkinRecipes. [Link]

-

Mafokane, H. F., Potgieter, N., & Van Ree, T. (2006). The compounds and biological activity of Thamnosma africana. South African Journal of Botany, 72(2), 346-347. [Link]

-

Spjut, R. W. Thamnosma. WORLD BOTANICAL ASSOCIATES. [Link]

-

Chang, P. T., Cordell, G. A., Aynilian, G. H., Fong, H. H., & Farnsworth, N. R. (1976). Alkaloids and coumarins of Thamnosma montana. Lloydia, 39(2-3), 134–140. [Link]

Sources

- 1. Thamnosmonin (60094-90-8) for sale [vulcanchem.com]

- 2. Thamnosmonin [myskinrecipes.com]

- 3. Thamnosmonin | CAS:60094-90-8 | Manufacturer ChemFaces [chemfaces.com]

- 4. Alkaloids and coumarins of Thamnosma montana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The compounds and biological activity of Thamnosma africana | Mafokane | Suid-Afrikaanse Tydskrif vir Natuurwetenskap en Tegnologie [journals.satnt.aosis.co.za]

- 6. Thamnosma [worldbotanical.com]

natural sources of Thamnosmonin

An In-Depth Technical Guide to the Natural Sources of Thamnosmonin

Abstract

This technical guide provides a comprehensive overview of Thamnosmonin, a naturally occurring coumarin derivative. It is designed for researchers, scientists, and professionals in drug development who are interested in the sourcing, isolation, and characterization of this compound. This document details the primary botanical origins of Thamnosmonin, presents a robust, step-by-step methodology for its extraction and purification, outlines the analytical workflow for structural elucidation, and touches upon its potential biological significance. The protocols and explanations herein are synthesized from established phytochemical literature to provide a practical and scientifically grounded resource.

Introduction to Thamnosmonin

Thamnosmonin is a complex coumarin, a class of benzopyrone secondary metabolites widely distributed in the plant kingdom. Its full chemical name is 6-(1c,2c-dihydroxy-3c-methyl-3c-butenyl)-7-methoxychromen-2-one[1]. The intricate stereochemistry and functional groups of its structure suggest potential for specific biological interactions, making it a compound of interest for phytochemical and pharmacological investigation. While research into its specific activities is ongoing, related compounds from its natural sources have demonstrated a range of biological effects, underscoring the need for efficient isolation protocols to enable further study[2][3]. This guide serves as a foundational document for researchers aiming to work with this specific natural product.

Natural Distribution and Botanical Sources

Thamnosmonin has been successfully isolated from plants belonging to the genus Thamnosma, a member of the Rutaceae (Rue or Citrus) family[4][5]. This genus comprises a small number of species found in arid regions of southern Africa and southwestern North America[2][6]. The primary documented sources of Thamnosmonin are detailed below.

Table 1: Documented Botanical Sources of Thamnosmonin

| Plant Species | Common Name(s) | Family | Geographical Distribution | Plant Part(s) Containing Thamnosmonin |

|---|---|---|---|---|

| Thamnosma africana | - | Rutaceae | Southern Africa | Aerial Parts |

| Thamnosma montana | Turpentine Broom, Mojave Desert-rue | Rutaceae | Southwestern United States (AZ, CA, NV, UT) and Northern Mexico[4][5][7] | Aerial Parts |

It is noteworthy that the initial isolation of Thamnosmonin from Thamnosma montana was the first time the compound had been reported from a natural source[2]. Plants in the Thamnosma genus are rich in other secondary metabolites, which co-occur with Thamnosmonin. These include other coumarins (e.g., thamnosmin), furanocoumarins (e.g., xanthotoxin, bergapten), and various alkaloids[1][2]. This complex phytochemical profile necessitates a multi-step purification strategy, as detailed in the following sections.

Generalized Protocol for Extraction and Isolation

The following is a detailed, multi-stage protocol for the isolation of Thamnosmonin from plant material, synthesized from standard phytochemical practices and specific literature reports[1][8][9]. The causality behind each step is explained to provide a clear understanding of the workflow.

Step 1: Collection and Preparation of Plant Material

-

Procedure:

-

Collect the aerial parts (stems, leaves, flowers) of Thamnosma africana or Thamnosma montana during the peak growing season.

-

Thoroughly wash the plant material with distilled water to remove soil and debris.

-

Air-dry the material in a well-ventilated area away from direct sunlight for 7-14 days, or until brittle. Alternatively, use a plant dryer at 40-45°C.

-

Grind the dried plant material into a coarse powder using a mechanical grinder.

-

-

Expertise & Rationale: Drying is critical to prevent enzymatic degradation of secondary metabolites and to facilitate efficient solvent extraction by increasing the surface area. Avoiding high temperatures and direct sunlight preserves the chemical integrity of thermolabile and photolabile compounds like coumarins.

Step 2: Solvent Extraction

-

Procedure:

-

Macerate the powdered plant material (e.g., 500 g) in a suitable solvent. Based on the literature, Ethyl Acetate is a solvent of choice for yielding Thamnosmonin[1]. A typical ratio is 1:10 (w/v), so 500 g of powder would be soaked in 5 L of ethyl acetate.

-

Allow the mixture to stand for 48-72 hours at room temperature with occasional agitation.

-

Filter the mixture first through muslin cloth and then through Whatman No. 1 filter paper.

-

Repeat the extraction process on the plant residue (marc) two more times with fresh solvent to ensure exhaustive extraction.

-

Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to yield a crude ethyl acetate extract.

-

-

Expertise & Rationale: Ethyl acetate is a solvent of medium polarity, effective at extracting a broad range of compounds, including coumarins. Maceration is a simple yet effective technique for small to medium-scale extractions. Using a rotary evaporator allows for gentle removal of the solvent without degrading the target compounds.

Step 3: Chromatographic Fractionation and Purification

-

Procedure:

-

Column Chromatography:

-

Prepare a silica gel (60-120 mesh) slurry in a non-polar solvent (e.g., n-hexane) and pack it into a glass column.

-

Adsorb the crude ethyl acetate extract onto a small amount of silica gel and load it onto the top of the packed column.

-

Begin elution with 100% n-hexane and gradually increase the polarity by adding increasing percentages of ethyl acetate (e.g., 95:5, 90:10, 85:15... 0:100 n-hexane:ethyl acetate).

-

Collect fractions of a fixed volume (e.g., 50 mL) and monitor them using Thin Layer Chromatography (TLC).

-

-

TLC Monitoring:

-

Spot the collected fractions onto a silica gel TLC plate.

-

Develop the plate in a suitable solvent system (e.g., n-hexane:ethyl acetate 7:3).

-

Visualize the spots under UV light (254 nm and 365 nm) and/or by spraying with a visualizing agent (e.g., anisaldehyde-sulfuric acid reagent followed by heating).

-

Combine fractions that show a similar TLC profile, particularly those containing the spot corresponding to Thamnosmonin.

-

-

Final Purification:

-

Subject the combined, enriched fractions to further purification using preparative TLC or High-Performance Liquid Chromatography (HPLC) to achieve a high degree of purity.

-

-

-

Expertise & Rationale: Column chromatography is the cornerstone of natural product isolation, separating compounds based on their differential affinity for the stationary phase (silica gel) and the mobile phase (solvent). The gradient elution, moving from non-polar to polar, allows for the separation of a wide range of compounds. TLC is a rapid and essential tool for monitoring the separation, guiding which fractions to combine for further purification.

Workflow Visualization

Caption: Workflow for the extraction and isolation of Thamnosmonin.

Structural Elucidation

Once a pure compound is isolated, its chemical structure must be unequivocally confirmed. This is a self-validating process where data from multiple orthogonal techniques must converge to support a single proposed structure.

-

Methodology:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is first employed to determine the exact molecular weight and, consequently, the precise molecular formula of the isolated compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments is then conducted to piece together the molecular skeleton.

-

¹H NMR: Identifies the number and types of protons (hydrogen atoms) and their connectivity to adjacent protons.

-

¹³C NMR: Determines the number and types of carbon environments in the molecule.

-

2D NMR (e.g., COSY, HSQC, HMBC): These powerful experiments establish correlations between atoms. COSY shows proton-proton couplings, HSQC links protons directly to the carbons they are attached to, and HMBC reveals longer-range (2-3 bond) correlations between protons and carbons.

-

-

-

Trustworthiness: The combination of these techniques provides a robust dataset. The molecular formula from HR-MS acts as a constraint for interpreting the NMR data. The interlocking connectivities revealed by 2D NMR must be fully consistent with the ¹H and ¹³C spectra to yield a definitive structure, such as that reported for Thamnosmonin[2].

Caption: Logical workflow for the structural elucidation of a natural product.

Reported Biological Activities

While comprehensive pharmacological studies specifically on pure Thamnosmonin are limited, the compound is being investigated for its potential biological activities. It is studied for possible antimicrobial applications against select pathogenic bacteria and fungi[3]. Furthermore, its role in plant defense mechanisms suggests potential applications in agricultural research[3].

Other compounds isolated from the Thamnosma genus have shown promising bioactivities. For example, various acridone derivatives from Thamnosma rhodesica displayed activity against the protozoan parasite Leishmania major[2]. The volatile oil from Thamnosma africana was found to be active against Plasmodium falciparum and to inhibit the growth of Bacillus subtilis and Staphylococcus aureus[1]. These findings provide a strong rationale for the continued isolation and detailed biological evaluation of individual constituents like Thamnosmonin.

Conclusion

Thamnosmonin is a structurally distinct coumarin naturally sourced from the Thamnosma genus, particularly T. africana and T. montana. Its successful isolation hinges on a systematic phytochemical workflow, beginning with careful plant material preparation, followed by targeted solvent extraction and multi-step chromatographic purification. Definitive structural confirmation relies on the synergistic application of mass spectrometry and a suite of NMR experiments. The promising biological activities of related compounds from the same genus highlight the potential pharmacological value of Thamnosmonin, establishing it as a compelling target for further research in drug discovery and development.

References

-

WORLD BOTANICAL ASSOCIATES. Thamnosma . [Link]

-

Wikipedia. Thamnosma montana . [Link]

-

Southwest Desert Flora. Thamnosma montana, Turpentinebroom . [Link]

-

Mafokane, H. F. N., Potgieter, N., & Van Ree, T. The compounds and biological activity of Thamnosma africana . Suid-Afrikaanse Tydskrif vir Natuurwetenskap en Tegnologie. [Link]

-

Lady Bird Johnson Wildflower Center. Thamnosma montana (Turpentinebroom) . [Link]

-

Grokipedia. Thamnosma montana . [Link]

-

MySkinRecipes. Thamnosmonin . [Link]

-

Poole, J. M. (2020). Notes on Thamnosma texana (Rutaceae) with the description of a new variety . Phytoneuron. [Link]

-

Ullah, Z., et al. (2016). Isolation and Bioactivities of the Flavonoids Morin and Morin-3-O-β-D-glucopyranoside from Acridocarpus orientalis—A Wild Arabian Medicinal Plant . PubMed Central. [Link]

-

Gutierrez-Orozco, F., & Failla, M. L. (2013). Biological Activities and Bioavailability of Mangosteen Xanthones: A Critical Review of the Current Evidence . MDPI. [Link]

-

Ali, A., et al. (2021). Phytochemical analysis of metholic extracts of Elymus repens, Typha angustifolia and Caralluma edulis . Open Access Research Journal of Biology and Pharmacy. [Link]

-

Quispe, C., et al. (2023). Biological Activity and Chemical Composition of Essential Oil from Leaves and Fruits of Zanthoxylum mantaro (J.F.Macbr.) J.F.Macbr . MDPI. [Link]

-

Komatsu, K., et al. (2021). Biological activity evaluations of chemical constituents derived from Mongolian medicinal forage plants and their applications in combating infectious diseases and addressing health problems in humans and livestock . NIH. [Link]

-

Loizzo, M. R., et al. (2022). Phytochemical Constituents and Biological Activity of Wild and Cultivated Rosmarinus officinalis Hydroalcoholic Extracts . MDPI. [Link]

-

Sharma, A., et al. (2018). Evaluation of Phytochemical Constituents in the Methanolic Leaf Extracts of Acorus calamus L . International Journal of Chemical Studies. [Link]

-

Khan, S., et al. (2021). Phytochemical Analysis, Biochemical and Mineral Composition and GC-MS Profiling of Methanolic Extract of Chinese Arrowhead Sagittaria trifolia L. from Northeast China . NIH. [Link]

-

Ortiz-Rangel, D., et al. (2024). Isolation of Alpha-Glucosidase Inhibitors from the Panamanian Mangrove Plant Mora oleifera (Triana ex Hemsl.) Ducke . PubMed Central. [Link]

Sources

- 1. The compounds and biological activity of Thamnosma africana | Mafokane | Suid-Afrikaanse Tydskrif vir Natuurwetenskap en Tegnologie [journals.satnt.aosis.co.za]

- 2. Thamnosma [worldbotanical.com]

- 3. Thamnosmonin [myskinrecipes.com]

- 4. Thamnosma montana, Turpentinebroom, Southwest Desert Flora [southwestdesertflora.com]

- 5. wildflower.org [wildflower.org]

- 6. phytoneuron.net [phytoneuron.net]

- 7. Thamnosma montana - Wikipedia [en.wikipedia.org]

- 8. Isolation and Bioactivities of the Flavonoids Morin and Morin-3-O-β-D-glucopyranoside from Acridocarpus orientalis—A Wild Arabian Medicinal Plant - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Isolation of Alpha-Glucosidase Inhibitors from the Panamanian Mangrove Plant Mora oleifera (Triana ex Hemsl.) Ducke - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biosynthesis of Thamnosmonin in Thamnosma africana

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the biosynthetic pathway of Thamnosmonin, a notable dimeric coumarin found in Thamnosma africana. While the complete pathway has not been fully elucidated in T. africana specifically, this document synthesizes current knowledge on furanocoumarin biosynthesis to propose a scientifically grounded putative pathway. We will delve into the core enzymatic steps, from the foundational phenylpropanoid pathway to the critical prenylation and dimerization events. This guide is structured to provide not only a theoretical framework but also actionable, field-proven methodologies for pathway elucidation, including detailed experimental protocols and data analysis techniques. Visual diagrams of pathways and workflows are provided to enhance understanding. This document serves as an in-depth resource for professionals engaged in natural product chemistry, metabolic engineering, and the discovery of novel therapeutic agents.

Introduction: The Significance of Thamnosma africana and Thamnosmonin

Thamnosma africana, a member of the Rutaceae family, is a plant species recognized for its rich profile of secondary metabolites, particularly coumarins.[1] Among these compounds, Thamnosmonin, a dimeric coumarin, has been isolated and identified for its potential biological activities.[1] Dimeric coumarins are a rare class of natural products, and their complex structures often correlate with significant pharmacological properties, including antiviral and cytotoxic effects, making them compelling targets for drug discovery and development.

The biosynthesis of such complex molecules is a multi-step enzymatic process that begins with primary metabolism and proceeds through a series of modifications to build the final intricate structure. Understanding this pathway is paramount for several reasons: it allows for the potential biotechnological production of the compound through heterologous expression systems, enables the generation of novel analogues through metabolic engineering, and provides insights into the chemical ecology of the plant.

Foundational Framework: Furanocoumarin Biosynthesis

The biosynthesis of Thamnosmonin is rooted in the well-established furanocoumarin pathway.[2][3] Furanocoumarins are synthesized via the phenylpropanoid and mevalonate pathways.[2] The core structure consists of a furan ring fused to a coumarin scaffold.[2] This fusion can result in linear or angular isomers, with psoralen (linear) and angelicin (angular) being the parent compounds of the most common derivatives.[2] The initial steps leading to the central precursor, umbelliferone, are highly conserved across many plant species.

The Putative Biosynthetic Pathway of Thamnosmonin

The formation of Thamnosmonin is a multi-stage process. It begins with the synthesis of the core coumarin structure, which is then modified through prenylation, furan ring formation, and finally, a crucial dimerization step.

From Shikimate to Umbelliferone: The Coumarin Core

The journey begins with the aromatic amino acid L-phenylalanine, a product of the shikimate pathway.[4][5] A series of three key enzymatic reactions converts L-phenylalanine into the central coumarin intermediate, umbelliferone (7-hydroxycoumarin).[5]

-

Deamination: Phenylalanine Ammonia-Lyase (PAL) catalyzes the elimination of ammonia from L-phenylalanine to produce trans-cinnamic acid.

-

Hydroxylation: Cinnamate 4-Hydroxylase (C4H), a cytochrome P450 monooxygenase, hydroxylates cinnamic acid at the para-position to yield 4-coumaric acid (p-coumaric acid).[5]

-

Hydroxylation and Lactonization: The pathway proceeds via ortho-hydroxylation of 4-coumaric acid by Cinnamate/Coumarate 2-Hydroxylase (C2'H) to form 2,4-dihydroxy-cinnamic acid. This is followed by a trans/cis isomerization of the side chain and subsequent intramolecular cyclization (lactonization) to form umbelliferone.[5]

Caption: Core biosynthesis pathway from L-Phenylalanine to Umbelliferone.

Prenylation and Furan Ring Formation

Following the synthesis of umbelliferone, the pathway diverges to create a variety of furanocoumarins. This stage is defined by prenylation and subsequent oxidative cyclization.

-

Prenylation: A prenyltransferase (PT) enzyme catalyzes the attachment of a dimethylallyl pyrophosphate (DMAPP) group, derived from the mevalonate pathway, to the umbelliferone scaffold.[2] This reaction is a critical branch point. The prenyl group can be added at either the C6 or C8 position. For the formation of linear furanocoumarins (the psoralen-type backbone likely required for Thamnosmonin), C6-prenylation is necessary, yielding demethylsuberosin.[6]

-

Furan Ring Formation: The prenylated intermediate, demethylsuberosin, undergoes oxidative cyclization to form the furan ring. This reaction is catalyzed by a cytochrome P450 enzyme, specifically a psoralen synthase, which converts demethylsuberosin into marmesin. Subsequently, marmesin synthase cleaves a hydroxyisopropyl group from marmesin to yield the parent linear furanocoumarin, psoralen.

Dimerization: The Hypothetical Final Step

The final and most speculative step in the biosynthesis of Thamnosmonin is the dimerization of two coumarin monomers. The exact structure of Thamnosmonin is 6-(1c,2c-dihydroxy-3c-methyl-3c-butenyl)-7-methoxychromen-2-one.[1] This suggests that the monomeric precursor is not a simple furanocoumarin like psoralen, but a more complex, substituted coumarin.

The biosynthesis likely proceeds through a highly modified, prenylated coumarin monomer which then undergoes an oxidative dimerization. The mechanism for such a dimerization in plants is not well-characterized but is hypothesized to be catalyzed by an oxidative enzyme, such as a peroxidase or a laccase, which can generate radical intermediates that subsequently couple to form the dimer.[7] Further tailoring reactions, such as hydroxylations and methylations, may occur before or after the dimerization event to yield the final Thamnosmonin structure.

Caption: Putative biosynthetic pathway from Umbelliferone to Thamnosmonin.

Methodologies for Pathway Elucidation

Validating and fully characterizing the proposed biosynthetic pathway requires a multi-faceted experimental approach. The following protocols represent a logical and robust workflow for researchers in this field.

Metabolite Profiling and Precursor Identification

The foundational step is to identify all related coumarin compounds in T. africana to map out potential intermediates.

Protocol: LC-MS/MS Analysis of T. africana Extracts

-

Plant Material Preparation: Collect fresh aerial parts and fruits of T. africana.[1] Immediately flash-freeze in liquid nitrogen and lyophilize to dryness. Grind the dried tissue into a fine powder.

-

Extraction:

-

Perform sequential extraction on 1 gram of powdered tissue with solvents of increasing polarity: n-hexane, ethyl acetate, and methanol.[1]

-

For each solvent, sonicate the sample for 30 minutes at room temperature, centrifuge at 4000 x g for 15 minutes, and collect the supernatant. Repeat this process three times for each solvent.

-

Pool the respective supernatants and evaporate the solvent under reduced pressure.

-

-

LC-MS/MS Analysis:

-

Reconstitute the dried extracts in 1 mL of 80% methanol.

-

Inject 5 µL of the sample onto a C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

-

Use a gradient elution method with mobile phase A (water + 0.1% formic acid) and mobile phase B (acetonitrile + 0.1% formic acid). A typical gradient would be: 5% B to 95% B over 20 minutes.

-

Couple the HPLC to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) operating in both positive and negative ion modes.

-

Acquire data in a data-dependent acquisition (DDA) mode to collect MS2 fragmentation spectra for putative coumarin compounds.

-

-

Data Analysis:

-

Process the raw data using metabolomics software (e.g., XCMS, MS-DIAL).

-

Identify putative coumarins based on accurate mass, isotopic pattern, and fragmentation spectra by comparing against databases like KEGG, PubChem, and in-house libraries.[8]

-

Confirm the identity of key compounds (e.g., umbelliferone, psoralen, Thamnosmonin) by comparing retention times and MS2 spectra with authentic standards.

-

Causality Behind Experimental Choices:

-

Sequential Extraction: This method fractionates metabolites based on polarity, reducing the complexity of the matrix and improving the detection of low-abundance compounds.

-

High-Resolution MS: Essential for assigning accurate elemental compositions to unknown peaks, which is critical for distinguishing between isomeric coumarins.

-

Data-Dependent MS/MS: Automatically triggers fragmentation of the most intense ions, providing structural information necessary for confident identification of intermediates.

Enzyme Discovery and Functional Characterization

Identifying the specific enzymes that catalyze each step is crucial. A modern approach combines transcriptomics with in vitro biochemical assays.

Workflow: Transcriptomics-Guided Enzyme Discovery

-

Transcriptome Sequencing:

-

Grow T. africana under conditions that may induce coumarin biosynthesis (e.g., with and without UV-B light exposure, as furanocoumarin production is often a stress response).[6]

-

Extract total RNA from relevant tissues (e.g., leaves, stems).

-

Perform RNA-sequencing (RNA-Seq) to generate a comprehensive transcriptome.

-

-

Bioinformatic Analysis:

-

Assemble the transcriptome de novo if a reference genome is unavailable.

-

Identify differentially expressed genes between the control and treated conditions.

-

Search the transcriptome for candidate genes homologous to known biosynthetic enzymes from other species (e.g., PAL, C4H, C2'H, prenyltransferases, cytochrome P450s).[9]

-

-

Gene Cloning and Heterologous Expression:

-

Clone the full-length coding sequences of candidate genes into an appropriate expression vector (e.g., pET-28a for E. coli or pYES-DEST52 for yeast).

-

Express the recombinant proteins in the chosen host system.

-

-

In Vitro Enzyme Assays:

-

Purify the recombinant proteins using affinity chromatography.

-

Conduct enzyme assays by incubating the purified enzyme with the putative substrate and necessary co-factors. For example, to test a candidate prenyltransferase, incubate the enzyme with umbelliferone and DMAPP.

-

Analyze the reaction products using HPLC or LC-MS to confirm the formation of the expected product (e.g., demethylsuberosin).

-

Caption: Workflow for transcriptomics-guided enzyme discovery and validation.

Quantitative Data Summary

While specific kinetic data for T. africana enzymes is not yet available, a well-structured table is essential for presenting such data once obtained.

| Enzyme (Putative) | Substrate(s) | Product | Km (µM) | kcat (s-1) | Source Organism (for homologue) |

| PAL | L-Phenylalanine | trans-Cinnamic acid | 25 - 300 | 1.5 - 250 | Petroselinum crispum |

| C4H | trans-Cinnamic acid | 4-Coumaric acid | 2 - 20 | 0.1 - 5 | Arabidopsis thaliana |

| C2'H | 4-Coumaric acid | 2,4-Dihydroxy-cinnamic acid | N/A | N/A | Ruta graveolens |

| PcPT | Umbelliferone, DMAPP | Demethylsuberosin | 1.2 (Umbelliferone) | 0.007 | Petroselinum crispum |

| Psoralen Synthase | Demethylsuberosin | Marmesin | ~10 | N/A | Ammi majus |

Note: Data presented are representative values from homologous enzymes in other species and should be experimentally determined for T. africana.

Conclusion and Future Directions

The biosynthesis of Thamnosmonin in Thamnosma africana represents a fascinating example of specialized metabolic evolution. Based on the well-established furanocoumarin pathway, we have outlined a putative route that proceeds from L-phenylalanine through the key intermediate umbelliferone, followed by prenylation, furan ring formation, and a final, decisive dimerization step.

While the initial steps of this pathway are supported by extensive research in related species, the latter stages—particularly the specific tailoring and dimerization enzymes—remain to be experimentally validated in T. africana. The methodologies presented in this guide, combining advanced metabolomics, transcriptomics, and biochemical characterization, provide a robust framework for future research.

Key future objectives should include:

-

Isolation and characterization of the C6-prenyltransferase specific to umbelliferone in T. africana.

-

Identification of the cytochrome P450 enzymes responsible for furan ring formation and other oxidative modifications.

-

The discovery and characterization of the putative dimerization enzyme , which is the most significant knowledge gap in this pathway.

Elucidating the complete biosynthetic pathway of Thamnosmonin will not only deepen our fundamental understanding of plant biochemistry but also unlock the potential for sustainable production of this and other complex coumarins for therapeutic applications.

References

-

Biosynthetic pathway of furanocoumarins and coumarins. Steps in red are... - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]

-

Furanocoumarin - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]

-

Thamnosma - WORLD BOTANICAL ASSOCIATES. (n.d.). Retrieved January 21, 2026, from [Link]

- Wang, Z., et al. (2019). Elucidation of the biosynthesis pathway and heterologous construction of a sustainable route for producing umbelliferone. Metabolic Engineering, 55, 153-161.

- Li, H., et al. (2025). Structure, biological activity, and biosynthesis of natural chromanes and chromenes. Applied Biological Chemistry, 68(1), 1-22.

- Serna-Vásquez, G., et al. (2024). Biological Activity and Chemical Composition of Essential Oil from Leaves and Fruits of Zanthoxylum mantaro (J.F.Macbr.) J.F.Macbr. Molecules, 29(14), 3293.

- Appendino, G., et al. (2005). Chemistry and biological activity of natural and synthetic prenyloxycoumarins. Current Pharmaceutical Design, 11(27), 3469-3493.

- Gale, T., et al. (2021). Biosynthesis and heterologous production of furanocoumarins: perspectives and current challenges.

-

KEGG PATHWAY Database. (n.d.). Retrieved January 21, 2026, from [Link]

- Peters, D. G., & Vanalabhpatana, A. (2015). Electroreductive dimerization of coumarin and coumarin analogues at carbon cathodes. Journal of the Electrochemical Society, 162(10), G107-G112.

- Zhang, P., et al. (2022). Characterization of a coumarin C-/O-prenyltransferase and a quinolone C-prenyltransferase from Murraya exotica. Organic & Biomolecular Chemistry, 20(27), 5424-5431.

- Wang, D., et al. (2021). Three types of enzymes complete the furanocoumarins core skeleton biosynthesis in Angelica sinensis. Plant Physiology, 187(2), 856-871.

-

Ailanthus altissima - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]

-

Biosynthesis pathway of angular furanocoumarins. - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]

-

Chemical constituents of the stem bark of Prunus africana and Evaluation of their Antibacterial Activity - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]

- Epifano, F., et al. (2017). Prenylated Coumarins of the Genus Citrus: An Overview of the 2006- 2016 Literature Data. Current Bioactive Compounds, 13(3), 186-191.

-

Biosynthesis and heterologous production of furanocoumarins: perspectives and current challenges - RSC Publishing. (n.d.). Retrieved January 21, 2026, from [Link]

-

Chemical constituents of the stem bark of Prunus africana and Evaluation of their Antibacterial Activity - DergiPark. (n.d.). Retrieved January 21, 2026, from [Link]

-

Didemnins, tamandarins and related natural products - PubMed. (n.d.). Retrieved January 21, 2026, from [Link]

-

Biosynthetic pathway from umbelliferone starting with L-phenylalanine.... - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]

-

Chemical Constituents of Methanol Leaf Extract of Aspilia africana C.D. Adams by GC MS - ARC Journals. (n.d.). Retrieved January 21, 2026, from [Link]

-

Isolation and Identification of Prenylated Coumarins from the Species Flindersia brayleyana F.Muell (Rutaceae) - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]

-

Elucidating and Optimizing the Photochemical Mechanism of Coumarin-Caged Tertiary Amines | Journal of the American Chemical Society. (n.d.). Retrieved January 21, 2026, from [Link]

-

Phytochemical constituents of some medicinal plants used by the Nandis of South Nandi district, Kenya. - ELEWA. (n.d.). Retrieved January 21, 2026, from [Link]

-

Umbelliferone - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]

-

Synthesis of Altissimacoumarin D and Other Prenylated Coumarins and Their Ability to Reverse the Multidrug Resistance Phenotype in Candida albicans - MDPI. (n.d.). Retrieved January 21, 2026, from [Link]

-

Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. (n.d.). Retrieved January 21, 2026, from [Link]

-

Development of Agents with Biological Activities by Umbelliferone - Encyclopedia.pub. (n.d.). Retrieved January 21, 2026, from [Link]

- Karamat, F., et al. (2014). A coumarin-specific prenyltransferase catalyzes the crucial biosynthetic reaction for furanocoumarin formation in parsley. The Plant Journal, 77(4), 627-638.

-

[Studies on the chemical constituents from roots of Agastache rugosa] - PubMed. (n.d.). Retrieved January 21, 2026, from [Link]

-

Coumarins (6 membered Heterocyclic compounds) Synthesis & Reaction ... - YouTube. (n.d.). Retrieved January 21, 2026, from [Link]

Sources

- 1. Thamnosma [worldbotanical.com]

- 2. Furanocoumarin - Wikipedia [en.wikipedia.org]

- 3. Biosynthesis and heterologous production of furanocoumarins: perspectives and current challenges - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Umbelliferone - Wikipedia [en.wikipedia.org]

- 6. A coumarin-specific prenyltransferase catalyzes the crucial biosynthetic reaction for furanocoumarin formation in parsley - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Electroreductive dimerization of coumarin and coumarin analogues at carbon cathodes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. KEGG PATHWAY Database [genome.jp]

- 9. researchgate.net [researchgate.net]

physical and chemical properties of Thamnosmonin

An In-Depth Technical Guide to the Physical and Chemical Properties of Thamnosmonin

Introduction

Thamnosmonin, a naturally occurring furanocoumarin, has emerged as a molecule of significant interest to the scientific community. First isolated from Thamnosma montana and also found in the roots of Citrus sinensis, this compound exhibits a range of biological activities, most notably anti-inflammatory and antioxidant effects.[1][2] As research into natural products for novel therapeutic agents continues to expand, a comprehensive understanding of the physicochemical properties of lead compounds like Thamnosmonin is paramount for researchers, chemists, and drug development professionals. This guide provides a detailed overview of Thamnosmonin's chemical identity, physical characteristics, spectroscopic profile, and stability, alongside practical methodologies for its study. It is designed to be a foundational resource, blending established data with field-proven insights to facilitate further investigation and application.

Chemical Identity and Molecular Structure

Thamnosmonin is chemically identified as 6-(1,2-dihydroxy-3-methylbut-3-enyl)-7-methoxychromen-2-one.[3] Its core is a coumarin scaffold, which consists of a fused benzene and α-pyrone ring. This core is substituted with a methoxy group at the C-7 position and a dihydroxy-isoprenyl side chain at the C-6 position, which are crucial for its specific chemical behavior and biological interactions.

The structural identity of Thamnosmonin is detailed in the table below.

| Identifier Type | Value | Source |

| IUPAC Name | 6-(1,2-dihydroxy-3-methylbut-3-enyl)-7-methoxychromen-2-one | [3] |

| CAS Number | 60094-90-8 | [2] |

| Molecular Formula | C₁₅H₁₆O₅ | [1][2] |

| Molecular Weight | 276.28 g/mol | [2] |

| InChI Key | PMZIJDMODGMWOR-UHFFFAOYSA-N | [3] |

| Canonical SMILES | CC(=C)C(C(C1=C(C=C2C(=C1)C=CC(=O)O2)OC)O)O | [3] |

The presence of stereocenters in the side chain (at C-1' and C-2' of the butenyl group) implies the potential for stereoisomers, a critical consideration for synthesis and pharmacological evaluation. However, the specific stereochemistry of the naturally occurring compound is not consistently reported in the available literature.

Physical Properties

| Property | Value | Source |

| Appearance | Powder | [2] |

| Boiling Point | 500.8 °C at 760 mmHg | [1] |

| Density | 1.288 g/mL | [1] |

| Melting Point | Not reported in available literature | |

| Storage | Room temperature | [1] |

Solubility Profile

The solubility of Thamnosmonin is a key parameter for its use in biological assays and for the development of potential delivery systems.

-

Organic Solvents : It is reported to be soluble in a range of organic solvents, including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[2]

-

Aqueous and Alcohol Solvents : Some sources also describe it as being water-soluble and alcohol-soluble.[1] The presence of two hydroxyl groups in the side chain and the methoxy group likely contributes to its solubility in polar organic solvents and to some extent in water.

Experimental Insight: The dual solubility characteristics suggest that for in vitro assays, stock solutions can be prepared in DMSO and then diluted in aqueous media. However, researchers should be mindful of the final DMSO concentration to avoid solvent-induced artifacts. For chromatographic applications, its solubility in solvents like ethyl acetate and dichloromethane is advantageous.

Isolation and Purification from Natural Sources

Thamnosmonin is naturally found in plants of the Rutaceae family, such as Thamnosma montana and Citrus sinensis.[2][4] While a specific, detailed protocol for the isolation of pure Thamnosmonin is not available in the reviewed literature, a general methodology for the extraction of coumarins from these sources can be effectively applied.

Representative Experimental Protocol: Extraction and Chromatographic Purification

This protocol is a composite method based on established techniques for coumarin isolation from plant materials. The causality behind the choice of solvents and techniques is to progressively enrich the extract with compounds of medium polarity, like Thamnosmonin, while removing highly nonpolar and highly polar constituents.

-

Plant Material Preparation :

-

Obtain the dried and coarsely powdered roots of Thamnosma montana or Citrus sinensis.

-

Rationale : Grinding increases the surface area, allowing for more efficient solvent penetration and extraction.

-

-

Soxhlet Extraction :

-

Place the powdered root material (e.g., 500 g) into a Soxhlet apparatus.

-

Sequentially extract with solvents of increasing polarity. Start with a nonpolar solvent like hexane or petroleum ether for 12-24 hours to remove lipids and other nonpolar compounds.

-

Discard the nonpolar extract. Air-dry the plant material.

-

Extract the defatted material with a solvent of medium polarity, such as ethyl acetate or dichloromethane, for 24-48 hours.

-

Rationale : Thamnosmonin, being a moderately polar coumarin, is expected to have good solubility in ethyl acetate. This step selectively extracts a fraction enriched with coumarins.

-

-

Concentration :

-

Concentrate the ethyl acetate extract in vacuo using a rotary evaporator at a temperature not exceeding 50 °C to yield a crude extract.

-

Rationale : Low-pressure evaporation prevents thermal degradation of the target compound.

-

-

Column Chromatography :

-

Prepare a silica gel (60-120 mesh) column using a slurry packing method with hexane.

-

Adsorb the crude extract (e.g., 10 g) onto a small amount of silica gel and load it onto the column.

-

Elute the column with a gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate (e.g., Hexane -> 9:1 Hexane:EtOAc -> ... -> 100% EtOAc -> EtOAc:Methanol mixtures).

-

Collect fractions (e.g., 50 mL each) and monitor them by Thin Layer Chromatography (TLC) using a mobile phase like 7:3 Hexane:Ethyl Acetate. Visualize spots under UV light (254 nm and 365 nm).

-

Rationale : Silica gel is a polar stationary phase. The gradient elution separates compounds based on their polarity. Nonpolar compounds elute first, followed by compounds of increasing polarity. Thamnosmonin is expected to elute in the mid-to-high polarity fractions.

-

-

Purification and Crystallization :

-

Combine fractions containing the target compound (as identified by TLC comparison with a standard, if available, or by subsequent analysis).

-

Concentrate the combined fractions.

-

Attempt to crystallize the purified compound from a suitable solvent system (e.g., ethyl acetate/hexane or methanol/water) to obtain pure Thamnosmonin.

-

Caption: Generalized workflow for the isolation and purification of Thamnosmonin.

Spectroscopic and Spectrometric Characterization

Structural elucidation of natural products relies heavily on spectroscopic techniques. While the specific experimental spectra for Thamnosmonin are not widely published, this section outlines the expected data based on its known structure and typical values for related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

¹H-NMR Spectroscopy: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity.

-

Expected ¹H-NMR Chemical Shifts (δ) in CDCl₃:

Proton Type Expected Chemical Shift (ppm) Multiplicity Aromatic protons (H-3, H-4, H-5, H-8) 6.2 - 7.8 Doublets, Singlets Methoxy protons (-OCH₃) ~3.9 Singlet Vinylic protons (=CH₂) 4.8 - 5.1 Singlets/Multiplets Hydroxyl protons (-OH) Variable (broad singlet) Broad Singlet Aliphatic protons (-CH-, C(OH)H) 3.5 - 4.5 Multiplets | Methyl protons (-CH₃) | ~1.8 | Singlet |

¹³C-NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms.

-

Expected ¹³C-NMR Chemical Shifts (δ) in CDCl₃:

Carbon Type Expected Chemical Shift (ppm) Carbonyl (C=O, C-2) 160 - 165 Aromatic/Vinylic carbons 100 - 160 Carbons attached to oxygen (C-7, C-1', C-2') 60 - 80 Methoxy carbon (-OCH₃) ~56 | Aliphatic methyl carbon | 15 - 25 |

Experimental Insight: For a definitive structural confirmation, 2D-NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential. These experiments establish proton-proton and proton-carbon correlations, allowing for the unambiguous assignment of all signals and confirmation of the connectivity of the side chain to the coumarin core.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information through fragmentation patterns.

-

Expected Data:

-

High-Resolution MS (HRMS): An exact mass measurement would confirm the molecular formula C₁₅H₁₆O₅. The expected [M+H]⁺ ion would be at m/z 277.1025.

-

Tandem MS (MS/MS): Fragmentation of the parent ion would likely involve:

-

Loss of water (H₂O) from the diol in the side chain.

-

Cleavage of the C-C bonds within the side chain.

-

Loss of a methyl radical (•CH₃).

-

Loss of formaldehyde (CH₂O) or carbon monoxide (CO) from the pyrone ring, which is characteristic of the coumarin scaffold.

-

-

Experimental Insight: Electrospray ionization (ESI) would be a suitable ionization technique for Thamnosmonin, likely producing a prominent protonated molecule [M+H]⁺ or a sodiated adduct [M+Na]⁺. Comparing the fragmentation patterns of these different adducts can provide complementary structural information.[1]

Chemical Properties: Stability and Reactivity

The chemical properties of Thamnosmonin are dictated by its constituent functional groups: the lactone ring, the aromatic system, the methoxy group, the diol, and the terminal double bond.

Stability

-

pH Sensitivity : The lactone ring of the coumarin core is susceptible to hydrolysis under basic conditions, leading to ring-opening to form a salt of a coumarinic acid derivative. This process is often reversible upon acidification.

-

Thermal Stability : While it has a high boiling point, prolonged exposure to high temperatures, especially in the presence of oxygen, can lead to degradation.

-

Photostability : Coumarins are known to be photoreactive and can undergo dimerization or other photochemical reactions upon exposure to UV light. Therefore, samples should be protected from light during storage and handling.

Reactivity

-

Hydroxyl Groups : The two hydroxyl groups on the side chain can undergo typical alcohol reactions, such as esterification and etherification. They also increase the polarity of the molecule.

-

Alkene Group : The terminal double bond is susceptible to electrophilic addition reactions (e.g., hydrogenation, halogenation).

-

Aromatic Ring : The coumarin ring system can undergo electrophilic aromatic substitution, although the lactone ring is deactivating. The positions of substitution are directed by the existing methoxy and alkyl groups.

Biosynthesis and Biological Activity

Biosynthesis of Furanocoumarins

Thamnosmonin belongs to the furanocoumarin class of natural products. The biosynthesis of these compounds in plants, particularly in the Rutaceae family, generally proceeds through the phenylpropanoid and mevalonate pathways.[5]

The pathway begins with the amino acid L-phenylalanine, which is converted to umbelliferone (7-hydroxycoumarin). Umbelliferone is the key branch-point intermediate. It undergoes prenylation by dimethylallyl pyrophosphate (DMAPP) to form demethylsuberosin. A series of enzymatic steps involving hydroxylation and cyclization then leads to the formation of the furan ring, yielding the core furanocoumarin structure. Subsequent specific hydroxylations and methylations would lead to the final structure of Thamnosmonin.

Caption: Generalized biosynthetic pathway leading to furanocoumarins like Thamnosmonin.

Biological Activity and Potential Signaling Pathways

Thamnosmonin is primarily recognized for its anti-inflammatory and antioxidant properties.[1] While its specific molecular targets have not been fully elucidated, the activities of related furanocoumarins provide strong indications of its likely mechanisms of action.

-

Anti-inflammatory Action : Many furanocoumarins exert anti-inflammatory effects by inhibiting the production of key pro-inflammatory mediators. This is often achieved by downregulating the expression of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[6] The inhibition of these enzymes reduces the levels of nitric oxide (NO) and prostaglandins, respectively, which are key players in the inflammatory cascade. This regulation often occurs at the transcriptional level, potentially through the modulation of signaling pathways like NF-κB.

Caption: Plausible anti-inflammatory mechanism of Thamnosmonin via inhibition of NF-κB signaling.

-

Antioxidant Activity : The phenolic nature of the coumarin ring allows it to act as a free radical scavenger. Additionally, some coumarins can enhance the endogenous antioxidant defense system by activating the Nrf2 signaling pathway, which upregulates the expression of various antioxidant and cytoprotective genes.

Thamnosmonin is a promising natural product with a well-defined chemical structure and significant biological potential. This guide has consolidated the available physical and chemical data, while also providing context and representative methodologies where specific experimental details are lacking. The structural features—a methoxy-substituted furanocoumarin core with a unique dihydroxy-isoprenyl side chain—are key to its properties and bioactivity. For researchers in drug discovery and natural product chemistry, Thamnosmonin represents a valuable scaffold. Future work should focus on obtaining detailed experimental data for its melting point and spectroscopic characteristics, elucidating its precise stereochemistry, and further exploring its molecular mechanisms of action to fully unlock its therapeutic potential.

References

-

Bourgaud, F., Hehn, A., Larbat, R., Doerper, S., Gontier, E., Kellner, S., & Matern, U. (2006). Biosynthesis of furanocoumarins in plants: a model for the co-evolution of secondary metabolites and defence mechanisms. Phytochemistry Reviews, 5(2-3), 293-303. Available at: [Link]

-

Chang, P. T., Cordell, G. A., Aynilian, G. H., Fong, H. H., & Farnsworth, N. R. (1976). Alkaloids and coumarins of Thamnosma montana. Lloydia, 39(2-3), 134–140. Available at: [Link]

-

MySkinRecipes. (n.d.). Thamnosmonin. Retrieved January 21, 2026, from [Link]

-

NIST. (n.d.). Mass Spectrometry. National Institute of Standards and Technology. Retrieved January 21, 2026, from [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved January 21, 2026, from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved January 21, 2026, from [Link]

-

PubChem. (n.d.). 6-Methoxy-7-(3-methylbut-2-enoxy)chromen-2-one. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

-

PubChem. (n.d.). Murrangatin. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

-

PubChem. (n.d.). 6-[(2R)-2-hydroxy-3-methylbut-3-enyl]-5,7-dimethoxychromen-2-one. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

-

Quora. (2019). How to isolate coumarin. Retrieved January 21, 2026, from [Link]

-

ResearchGate. (2021). Comparison of the anti-inflammatory activities of furanocoumarins from the roots of Angelica dahurica. Retrieved January 21, 2026, from [Link]

-

Taylor & Francis Online. (2017). Furanocoumarins from Kaffir lime and their inhibitory effects on inflammatory mediator production. Retrieved January 21, 2026, from [Link]

-

MDPI. (2018). Synthesis and Characterization of Some New 4-Hydroxy-coumarin Derivatives. Retrieved January 21, 2026, from [Link]

-